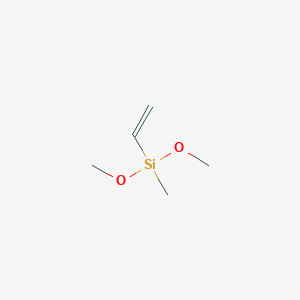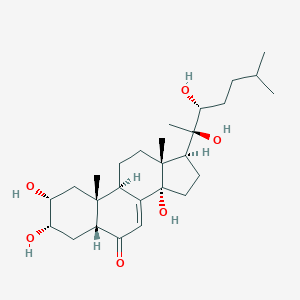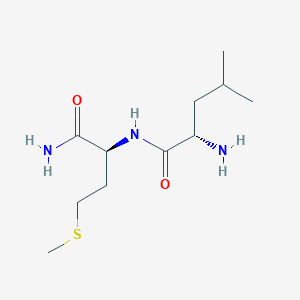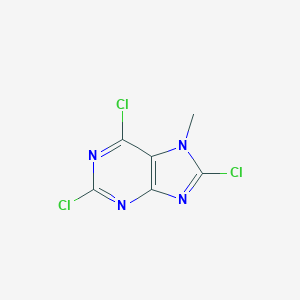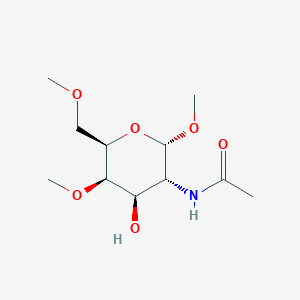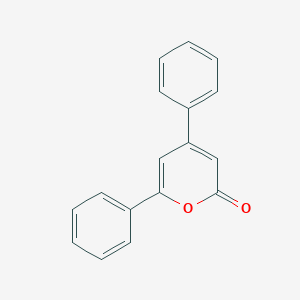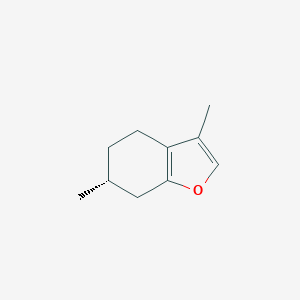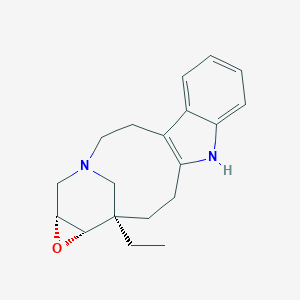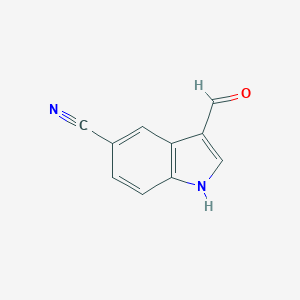
3-ホルミル-1H-インドール-5-カルボニトリル
概要
説明
3-Formyl-1H-indole-5-carbonitrile: is a heterocyclic organic compound with the molecular formula C10H6N2O. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a building block for synthesizing biologically active molecules .
科学的研究の応用
Chemistry: 3-Formyl-1H-indole-5-carbonitrile is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a key intermediate in the preparation of indole-based compounds with diverse biological activities .
Biology: In biological research, this compound is utilized to study the structure-activity relationships of indole derivatives. It helps in understanding the interaction of indole-based molecules with biological targets .
Medicine: Medicinal chemistry applications include the development of anticancer, antifungal, and antiviral agents. 3-Formyl-1H-indole-5-carbonitrile is a reactant in the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators .
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific electronic properties .
Safety and Hazards
3-formyl-1H-indole-5-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
It has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, and indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of bace-1
Biochemical Pathways
Given its use in the synthesis of various inhibitors , it can be inferred that this compound likely affects the pathways associated with these targets
Result of Action
Given its use in the synthesis of various inhibitors , it can be inferred that the compound likely has an inhibitory effect on its targets, potentially leading to changes in cellular function.
生化学分析
Biochemical Properties
3-Formyl-1H-indole-5-carbonitrile has been found to interact with various enzymes and proteins. It has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme involved in the metabolism of the amino acid tryptophan . The interaction between 3-formyl-1H-indole-5-carbonitrile and this enzyme could potentially modulate its activity, affecting the metabolic pathways associated with tryptophan .
Cellular Effects
It has been used in the synthesis of compounds with potential anticancer and antifungal activities . These activities suggest that 3-formyl-1H-indole-5-carbonitrile may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is used in the synthesis of compounds that inhibit BACE-1, an enzyme involved in the production of beta-amyloid peptides . This suggests that 3-formyl-1H-indole-5-carbonitrile may exert its effects at the molecular level through interactions with specific biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-formyl-1H-indole-5-carbonitrile in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
3-Formyl-1H-indole-5-carbonitrile is involved in the synthesis of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is a key enzyme in the kynurenine pathway, one of the major metabolic pathways of tryptophan .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-indole-5-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the formylation of indole-5-carbonitrile using formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under anhydrous conditions .
Industrial Production Methods: Industrial production of 3-formyl-1H-indole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions: 3-Formyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Oxidation: Indole-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-indole-5-carbonitrile.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
類似化合物との比較
- 3-Formylindole-5-carbonitrile
- 5-Cyanoindole-3-carboxaldehyde
- Indole-5-carboxaldehyde
- Indole-3-carboxaldehyde
- 5-Methoxyindole-3-carboxaldehyde
- 4-Cyanoindole
- 7-Cyanoindole
Comparison: Compared to other indole derivatives, 3-formyl-1H-indole-5-carbonitrile is unique due to the presence of both formyl and cyano groups on the indole ring. This dual functionality allows for a broader range of chemical reactions and applications. Its ability to act as a precursor for various biologically active molecules makes it particularly valuable in medicinal chemistry .
特性
IUPAC Name |
3-formyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-1-2-10-9(3-7)8(6-13)5-12-10/h1-3,5-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBCFOQYDFKXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169661 | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17380-18-6 | |
| Record name | 3-Formyl-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17380-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-1H-indole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

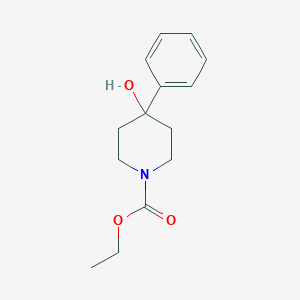
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
